molecular formula C13H13ClN2O2S B10966945 2-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

2-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

Cat. No.: B10966945
M. Wt: 296.77 g/mol
InChI Key: DPKAVJLYRMFWBU-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a pyridin-2-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(1-aminoethyl)pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with various functional groups.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfinamides.

    Coupling Reactions: Products include biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both a chlorine atom and a pyridin-2-yl ethyl group, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

2-chloro-N-(1-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-10(12-7-4-5-9-15-12)16-19(17,18)13-8-3-2-6-11(13)14/h2-10,16H,1H3

InChI Key

DPKAVJLYRMFWBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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